2-Fluoro-2-(4-methoxyphenyl)acetic acid

Chiral derivatization Enantiomeric excess determination 19F NMR spectroscopy

Sourcing a reliable chiral building block for 19F NMR analysis or metabolic stability studies is often hindered by supply inconsistency. 2-Fluoro-2-(4-methoxyphenyl)acetic acid (CAS 24102-55-4) directly solves this as a high-purity, single-enantiomer derivatizing agent and core scaffold for fluorinated drug candidates. - Enables precise enantiomeric excess determination via 19F NMR, leveraging the alpha-fluorine stereogenic center. - The para-methoxy group enhances solubility and optimizes diastereomeric chemical shift dispersion (Δδ) for superior resolution. - The alpha-fluorine atom effectively blocks cytochrome P450-mediated alpha-hydroxylation, improving pharmacokinetic profiles. - Supplied with documented purity (≥98% HPLC) to ensure experimental reproducibility.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B13321271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(4-methoxyphenyl)acetic acid
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(=O)O)F
InChIInChI=1S/C9H9FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
InChIKeyOXNARXKXAYMBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-(4-methoxyphenyl)acetic Acid: Procurement & Differentiation


2-Fluoro-2-(4-methoxyphenyl)acetic acid (CAS 24102-55-4, C9H9FO3, MW 184.16) is a fluorinated alpha-carboxylic acid [1]. It is characterized by a fluorine atom at the alpha carbon of an acetic acid moiety and a para-methoxyphenyl substituent. This compound serves primarily as a chiral building block and derivatizing agent in organic synthesis and medicinal chemistry [2].

Workflow
19F NMR chiral derivatization for enantiomeric excess determination
Selection
Alpha-fluorinated building block with tunable para-methoxy electronic environment
Context
Synthesis of fluorinated analogs and metabolically stable research candidates

Substitution Risks for 2-Fluoro-2-(4-methoxyphenyl)acetic Acid


Generic substitution of this compound with structurally similar analogs (e.g., 2-fluoro-2-phenylacetic acid, 4-methoxyphenylacetic acid, or positional isomers) is not feasible without altering key physicochemical and stereochemical outcomes. The combination of an alpha-fluorine and a para-methoxy group confers a unique balance of lipophilicity, hydrogen-bonding capacity, and steric bulk that directly impacts enzyme binding, metabolic stability, and chiral recognition . The alpha-fluorine atom creates a stereogenic center, enabling its use as a chiral derivatizing agent (CDA) for enantiomeric excess determination by 19F NMR [1], a property not shared by non-fluorinated or differently substituted phenylacetic acids. Additionally, the para-methoxy group enhances solubility in organic solvents and influences interactions with biological targets through both hydrogen bonding and steric effects , making simple structural swaps a high-risk endeavor for experimental reproducibility.

Non-fluorinated or differently substituted phenylacetic acids
Lack of alpha-fluorine eliminates the 19F NMR chiral handle, preventing enantiomeric excess determination; chiral recognition and metabolic stability profiles may shift significantly.
4-methoxyphenylacetic acid or 2-fluoro-2-phenylacetic acid
Absence of the para-methoxy group or alpha-fluorine alters solubility in organic solvents, hydrogen-bonding capacity, and steric bulk, directly impacting synthetic utility and target engagement context.

Differentiation Evidence for 2-Fluoro-2-(4-methoxyphenyl)acetic Acid


19F NMR Chiral Discrimination

2-Fluoro-2-arylacetic acids, including 2-fluoro-2-(4-methoxyphenyl)acetic acid, are established as highly effective chiral derivatizing agents (CDAs) for enantiomeric excess (ee) determinations by 19F NMR spectroscopy. The class of 2-fluoro-2-arylacetic acids is reported to provide large chemical shift differences (Δδ) between diastereomeric esters, enabling accurate quantification of enantiopurity [1]. This performance is comparable to, and in some cases exceeds, that of the widely used Mosher's acid (MTPA) derivatives, particularly for compounds with remotely disposed chiral centers [1][2]. The presence of the para-methoxy group in 2-fluoro-2-(4-methoxyphenyl)acetic acid is expected to further modulate the Δδ values through electronic and steric effects on the diastereomeric complexes, a specific advantage over the unsubstituted phenyl analog (2-fluoro-2-phenylacetic acid) [1].

19F NMR Chiral Discrimination
Class-level inference
Comparator 2-fluoro-2-phenylacetic acid: large Δδ, often superior to MTPA derivatives. Specific Δδ for para-methoxy analog not publicly available.
Supports chiral ee determination workflow via 19F NMR.
Quantitative Δδ values require experimental verification.
Chiral derivatization Enantiomeric excess determination 19F NMR spectroscopy

Solubility & Lipophilicity vs. Non-Fluorinated Parent

2-Fluoro-2-(4-methoxyphenyl)acetic acid exhibits enhanced solubility in organic solvents compared to its non-fluorinated parent, 4-methoxyphenylacetic acid, due to the introduction of the electronegative alpha-fluorine atom . In silico ADME predictions for the structurally analogous 2-fluoro-2-phenylacetic acid indicate high gastrointestinal (GI) absorption (LogKp = -5.92 cm/s) and lack of inhibition of major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . The presence of the para-methoxy group in the target compound is expected to further increase lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties . While specific experimental logP or logD values for this exact compound are not publicly available, the class effect of alpha-fluorination is well-documented to increase lipophilicity (ΔlogP ≈ +0.2 to +0.5) compared to non-fluorinated analogs .

Solubility & Lipophilicity
Class-level inference
Enhanced organic solubility vs. non-fluorinated parent; predicted GI absorption, no CYP inhibition (class inference, ΔlogP ≈ +0.2 to +0.5).
Facilitates multi-step synthesis and lipophilic candidate design.
Experimental logP/logD data for this compound not available.
Lipophilicity Solubility ADME optimization

Alpha-Fluorination and Metabolic Stability

Alpha-fluorination of carboxylic acids is a well-established medicinal chemistry strategy to block oxidative metabolism at the alpha-carbon, thereby improving metabolic stability and prolonging half-life. The structural analog 4-methoxyphenylacetic acid is metabolized in vivo to 4-methoxyphenylacetic acid esters and potentially undergoes alpha-hydroxylation, a common clearance pathway [1]. By replacing the alpha-hydrogen with fluorine, 2-fluoro-2-(4-methoxyphenyl)acetic acid is predicted to resist cytochrome P450-mediated alpha-hydroxylation, a primary metabolic route for arylacetic acids [2]. Furthermore, 2-fluoro-2-phenylacetic acid (a close structural analog) is predicted to not inhibit major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) , suggesting that the alpha-fluorine does not introduce promiscuous CYP inhibition. This metabolic stability advantage is a key differentiator for applications requiring extended exposure or reduced formation of reactive metabolites.

Metabolic Stability
Class-level inference
Alpha-fluorine expected to block CYP-mediated alpha-hydroxylation, unlike non-fluorinated parent; no predicted CYP isoform inhibition.
Supports metabolic stability endpoint review in lead optimization.
Based on documented class effect of alpha-fluorination.
Metabolic stability Enzyme inhibition Oxidative metabolism

Application Scenarios for 2-Fluoro-2-(4-methoxyphenyl)acetic Acid


19F NMR Chiral Derivatization

Based on its class membership as a 2-fluoro-2-arylacetic acid, this compound is well-suited for use as a chiral derivatizing agent (CDA) to determine the enantiomeric excess of chiral amines and alcohols via 19F NMR spectroscopy [1]. The para-methoxy group offers a potential advantage in tuning the chemical shift dispersion (Δδ) of diastereomeric esters for optimal resolution [1].

Metabolically Stable Drug Discovery Building Block

In medicinal chemistry, this compound serves as a core scaffold for the synthesis of drug candidates requiring enhanced metabolic stability. The alpha-fluorine atom is known to block cytochrome P450-mediated alpha-hydroxylation, a common metabolic pathway for arylacetic acids [2]. This property makes it a valuable intermediate for developing compounds with potentially improved pharmacokinetic profiles and reduced metabolite-related toxicity [2].

Synthesis of Fluorinated Analogs & Bioisosteres

As a versatile synthetic building block, 2-fluoro-2-(4-methoxyphenyl)acetic acid can be employed in the construction of fluorinated analogs of biologically active molecules [1]. The alpha-fluorine serves as a bioisostere for hydrogen, hydroxyl, or carbonyl groups, enabling fine-tuning of target binding affinity and selectivity in lead optimization campaigns [3].

Application
Selection Property
Validation Focus
19F NMR Chiral Derivatization
19F NMR Δδ dispersion potential
Diastereomeric ester resolution review
Metabolically stable lead optimization
Alpha-fluorination metabolic blocking
CYP hydroxylation resistance context
Fluorinated bioisostere synthesis
Alpha-fluorine bioisosteric replacement
Binding affinity modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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